3,5-Cyclohexadiene-1,2-diol

Catalog No.
S583645
CAS No.
75453-80-4
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Cyclohexadiene-1,2-diol

CAS Number

75453-80-4

Product Name

3,5-Cyclohexadiene-1,2-diol

IUPAC Name

cyclohexa-3,5-diene-1,2-diol

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H

InChI Key

YDRSQRPHLBEPTP-UHFFFAOYSA-N

SMILES

C1=CC(C(C=C1)O)O

Synonyms

5,6-dihydroxycyclohexa-1,3-diene, 5,6-dihydroxycyclohexa-1,3-diene, (cis)-isomer, 5,6-dihydroxycyclohexa-1,3-diene, (trans)-isomer, benzene cis-glycol

Canonical SMILES

C1=CC(C(C=C1)O)O

Cyclohexa-3,5-diene-1,2-diol is a member of catechols. It derives from a hydride of a cyclohexa-1,3-diene.

3,5-Cyclohexadiene-1,2-diol, specifically the cis-isomer (CAS 75453-80-4), is a versatile, non-aromatic diol produced through the microbial oxidation of aromatic compounds like benzene. This process offers a distinct synthetic route compared to classical organic chemistry methods. The compound serves as a crucial chiral building block for the stereoselective synthesis of complex molecules in the pharmaceutical and chemical industries and as a monomer for specialty polymers like poly(p-phenylene). Its value lies in the unique combination of a diene system, two cis-hydroxyl groups, and inherent chirality, making it a key intermediate for creating highly functionalized structures not easily accessible from petrochemical feedstocks.

Direct substitution of 3,5-Cyclohexadiene-1,2-diol with its aromatic analog, catechol, or its ultimate precursor, benzene, is unfeasible for its core applications. Catechol's aromatic stability prevents the specific, stereocontrolled addition reactions that define the diol's utility in synthesizing chiral molecules and non-aromatic polymer backbones. Benzene, while the feedstock for biocatalytic production, lacks the hydroxyl functionalities required for direct use as a diol monomer or synthon. Procuring catechol or benzene necessitates entirely different, often multi-step and less stereospecific, synthetic routes to achieve similar downstream targets, forfeiting the efficiency and structural precision offered by this pre-functionalized, chiral intermediate.

Efficient Precursor for Bio-Adipic Acid Production via cis,cis-Muconic Acid

3,5-Cyclohexadiene-1,2-diol is a direct precursor to cis,cis-muconic acid, a key platform chemical for producing adipic acid, the monomer for Nylon-6,6. Microbial fermentation routes starting from renewable feedstocks can produce cis,cis-muconic acid at high titers, with one engineered E. coli strain achieving 36.8 g/L. This biological pathway bypasses the use of petrochemical-derived benzene and the harsh, nitric acid-based oxidation of cyclohexanol/cyclohexanone mixtures, which is a major industrial source of nitrous oxide (N2O), a potent greenhouse gas. The conventional process generates approximately 300 kg of N2O per ton of adipic acid produced.

Evidence DimensionGreenhouse Gas Emissions in Adipic Acid Synthesis
Target Compound DataThe synthesis route via 3,5-Cyclohexadiene-1,2-diol and muconic acid avoids the generation of nitrous oxide (N2O).
Comparator Or BaselineConventional process (oxidation of KA oil with nitric acid): ~300 kg of N2O emissions per ton of adipic acid.
Quantified DifferenceEliminates a major source of industrial N2O emissions, which accounts for up to 8% of worldwide anthropogenic N2O.
ConditionsComparison of bio-based synthesis pathway versus the dominant industrial petrochemical route for adipic acid production.

For buyers focused on sustainability and reducing the environmental impact of their supply chain, this compound provides a clear pathway to 'green' nylon and other polymers by eliminating significant greenhouse gas emissions.

Enables Synthesis of Poly(p-phenylene), a High-Performance Polymer, via a Processable Precursor Route

Direct polymerization of benzene to create poly(p-phenylene) (PPP), a thermally stable and conductive polymer, is notoriously difficult due to the insolubility and infusibility of the final product. 3,5-Cyclohexadiene-1,2-diol serves as a monomer for a soluble and processable precursor polymer, poly(2,3-dihydroxy-1,4-phenylene), which can then be converted to PPP through a subsequent aromatization step. This precursor strategy circumvents the processing challenges associated with direct PPP synthesis, a significant advantage over methods starting from benzene or substituted aromatics that yield intractable materials. This approach allows for the fabrication of PPP films and fibers, which would otherwise be impractical.

Evidence DimensionPolymer Processability
Target Compound DataForms a soluble, processable precursor polymer that is subsequently converted to the final high-performance polymer.
Comparator Or BaselineDirect synthesis of Poly(p-phenylene) from benzene or other aromatics results in an insoluble and infusible material, severely limiting its fabrication and application.
Quantified DifferenceQualitative but critical difference: enables processing (e.g., film casting, fiber spinning) versus non-processability.
ConditionsSynthesis of Poly(p-phenylene) (PPP).

This compound is the material of choice for producing poly(p-phenylene) in a usable form, overcoming the critical manufacturing barrier of product insolubility that plagues alternative synthesis routes.

Core Chiral Building Block for Stereocontrolled Multi-Step Synthesis

The fixed cis-diol stereochemistry of 3,5-Cyclohexadiene-1,2-diol makes it a powerful starting material in the 'chiral pool' for asymmetric synthesis. Its diverse functionality allows for a wide range of stereoselective transformations, including epoxidation, dihydroxylation, and Diels-Alder reactions, to construct complex, poly-functionalized cyclic molecules with high precision. For example, it has been successfully employed as a core structure for solid-phase synthesis of chiral libraries, where reactions like epoxidation proceed with complete facial selectivity. This pre-installed chirality is a significant advantage over using achiral starting materials like benzene or cyclohexene, which would require an additional, often costly and lower-yielding, asymmetric induction step to achieve the same level of stereochemical control.

Evidence DimensionStereochemical Control in Synthesis
Target Compound DataProvides a pre-defined chiral core, enabling highly diastereoselective downstream reactions for building complex molecules.
Comparator Or BaselineAchiral starting materials (e.g., benzene, cyclohexene) require a separate asymmetric synthesis step (e.g., asymmetric dihydroxylation) to introduce chirality, often with less than perfect enantiomeric excess and additional process steps.
Quantified DifferenceEliminates the need for a de novo asymmetric induction step, simplifying the synthetic route and ensuring high stereopurity.
ConditionsMulti-step synthesis of complex chiral molecules, such as natural products or pharmaceutical intermediates.

For synthesizing enantiomerically pure complex molecules, procuring this compound saves critical synthesis steps and avoids the challenges of asymmetric catalysis, leading to more efficient and predictable R&D and manufacturing workflows.

Sustainable Feedstock for Bio-Polyamides and Polyesters

As a direct and efficient precursor to muconic acid and subsequently adipic acid, this diol is the right choice for developing sustainable polyamides like Nylon-6,6. This route is particularly relevant for companies aiming to reduce their carbon footprint and eliminate the use of hazardous reagents like nitric acid and petrochemical feedstocks like benzene from their manufacturing processes.

Monomer for Processable High-Performance Polymers

This compound is the indicated procurement choice for manufacturing poly(p-phenylene) (PPP) and related conductive polymers. Its ability to form a soluble precursor polymer overcomes the critical processability limitations of direct aromatization methods, enabling the creation of films, coatings, and fibers with high thermal stability.

Chiral Starting Material for Pharmaceutical and Agrochemical Synthesis

In the synthesis of complex, stereochemically-defined active pharmaceutical ingredients (APIs) or agrochemicals, this diol serves as an ideal starting point. Its inherent cis-diol stereochemistry provides a reliable foundation for building complex chiral centers, streamlining synthetic routes and improving overall efficiency compared to starting with achiral precursors.

XLogP3

-0.1

Wikipedia

Cyclohexa-3,5-diene-1,2-diol

Dates

Last modified: 02-18-2024

Enzymic synthesis of 5,6-dihydroxycyclohexa-1,3-diene


PMID: 3848380   DOI:

Abstract




Time-dependent density functional theory-assisted absolute configuration determination of cis-dihydrodiol metabolite produced from isoflavone by biphenyl dioxygenase

Jiyoung Seo, Su-Il Kang, Mihyang Kim, Dongho Won, Haruko Takahashi, Joong-Hoon Ahn, Youhoon Chong, Eunjung Lee, Yoongho Lim, Robert A Kanaly, Jaehong Han, Hor-Gil Hur
PMID: 19854147   DOI: 10.1016/j.ab.2009.10.020

Abstract

Escherichia coli cells containing the biphenyl dioxygenase genes bphA1A2A3A4 from Pseudomonas pseudoalcaligenes KF707 were found to biotransform isoflavone and produced a metabolite that was not found in a control experiment. Liquid chromatography/mass spectrometry (LC/MS) and (1)H and (13)C nuclear magnetic resonance (NMR) analyses indicated that biphenyl dioxygenase induced 2',3'-cis-dihydroxylation of the B-ring of isoflavone. In a previous report, the same enzyme showed dioxygenase activity toward flavone, producing flavone 2',3'-cis-dihydrodiol. Due to growing interest in flavone chemistry and the absolute configuration of natural products, time-dependent density functional theory (TD-DFT) calculations were combined with circular dichroism (CD) spectroscopy to determine the absolute configuration of the isoflavone dihydrodiol. By computational methods, the structure of the isoflavone metabolite was determined to be 3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]-4H-chromen-4-one. This structure was confirmed further by the modified Mosher's method. The same protocol was applied to the flavone metabolite, and the absolute configuration was determined to be 2-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]-4H-chromen-4-one. After determination of the absolute configurations of the biotransformation products, we suggest the binding mode of these substrate analogs to the enzyme active site.


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